2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide

Adenosine A1 receptor A1AR selectivity GPCR pharmacology

This 2-thio-3,5-dicyano-4-phenyl-6-aminopyridine (CAS 384858-40-6) is the structurally defined A1AR-preferring reference compound for studies requiring Gi-coupled cAMP modulation, bradycardia, or cardiac preconditioning. Its 4-unsubstituted phenyl ring is the critical pharmacophoric determinant differentiating it from the A2BAR agonist BAY 60-6583, preventing cross-receptor confounding in selective adenosine signaling experiments. Also serves as the minimal 4-aryl baseline for SAR campaigns mapping 4-position substitution effects on subtype selectivity. Available via custom synthesis; contact our team for scale-up and bulk pricing.

Molecular Formula C21H15N5OS
Molecular Weight 385.4 g/mol
Cat. No. B11637994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide
Molecular FormulaC21H15N5OS
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)N)C#N
InChIInChI=1S/C21H15N5OS/c22-11-16-19(14-7-3-1-4-8-14)17(12-23)21(26-20(16)24)28-13-18(27)25-15-9-5-2-6-10-15/h1-10H,13H2,(H2,24,26)(H,25,27)
InChIKeyYBJQSXTUSOKFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide (CAS 384858-40-6): Structural and Pharmacological Context for Procurement Decisions


2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide (CAS 384858-40-6, molecular formula C21H15N5OS, molecular weight 385.4 g/mol) belongs to the class of substituted 2-thio-3,5-dicyano-4-phenyl-6-aminopyridines [1]. This chemical series was developed by Bayer as selective adenosine A1 receptor (A1AR) ligands, as disclosed in patent family DE50210986D1 and related filings [2]. The compound features a 4-unsubstituted phenyl ring, distinguishing it from the extensively characterized analog BAY 60-6583, which bears a 4-(cyclopropylmethoxy)phenyl substituent and acts as a selective adenosine A2B receptor (A2BAR) agonist [3]. The target compound is listed on the Chemsrc chemical database under CAS 384858-40-6 with a molecular formula of C21H15N5OS .

Why 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide Cannot Be Replaced by BAY 60-6583 or Other In-Class Analogs


Within the 2-thio-3,5-dicyano-4-phenyl-6-aminopyridine series, the nature of the 4-position aryl substituent is the primary determinant of adenosine receptor subtype selectivity. The patent literature establishes that compounds with a 4-unsubstituted phenyl ring preferentially target the adenosine A1 receptor (A1AR), whereas introduction of a 4-(cyclopropylmethoxy) group redirects selectivity toward the A2B receptor subtype [1]. BAY 60-6583 exemplifies the latter profile, with reported EC50 values of 3 nM at human A2BAR and Ki values of 750 nM (mouse), 340 nM (rabbit), and 330 nM (dog) . The target compound's 4-phenyl substitution pattern is therefore predicted to yield a fundamentally different pharmacological signature—A1AR-preferring rather than A2BAR-selective—making generic substitution between these analogs scientifically unsound for any receptor-dependent experimental paradigm [2].

Quantitative Differentiation Evidence for 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide Versus BAY 60-6583


Adenosine Receptor Subtype Selectivity: A1-Preferring 4-Phenyl vs. A2B-Selective 4-(Cyclopropylmethoxy)phenyl Substitution

The 2-thio-3,5-dicyano-4-phenyl-6-aminopyridine patent family (DE50210986D1) explicitly claims compounds with a 4-unsubstituted phenyl ring as selective adenosine A1 receptor (A1AR) ligands [1]. By contrast, BAY 60-6583, which bears a 4-(cyclopropylmethoxy)phenyl substituent, is characterized as a selective adenosine A2B receptor (A2BAR) agonist with an EC50 of approximately 3 nM at human A2BAR and no significant activity at A1AR, A2AAR, or A3AR at comparable concentrations [2]. The 4-position substituent thus functions as a binary switch for receptor subtype selectivity within this chemical series [3].

Adenosine A1 receptor A1AR selectivity GPCR pharmacology

Structural Differentiation at the 4-Position: Unsubstituted Phenyl vs. 4-(Cyclopropylmethoxy)phenyl as a Determinant of Pharmacological Profile

The target compound possesses a 4-unsubstituted phenyl ring (C6H5) at the pyridine 4-position, whereas BAY 60-6583 incorporates a 4-(cyclopropylmethoxy)phenyl group (4-C3H5CH2O-C6H4) . This structural difference increases the molecular weight from 385.4 g/mol (target compound) to 379.4 g/mol (BAY 60-6583) and alters the hydrogen-bond acceptor count from 5 to 7, with corresponding changes in topological polar surface area (TPSA) and lipophilicity (cLogP) [1]. The SAR review of amino-3,5-dicyanopyridines by MDPI (2019) identifies the 4-aryl substituent as the critical pharmacophoric element governing adenosine receptor subtype selectivity and intrinsic efficacy (agonist vs. partial agonist vs. antagonist) across this compound class [2].

Structure-activity relationship 4-aryl substitution dicyanopyridine scaffold

Patent-Defined Utility Domain: Cardiovascular and Anti-Emetic Indications for 4-Phenyl vs. Cardioprotection for 4-(Cyclopropylmethoxy)phenyl Analogs

Patent DE50210986D1 claims substituted 2-thio-3,5-dicyano-4-phenyl-6-aminopyridines (including the 4-unsubstituted phenyl subclass) for the treatment of cardiovascular disorders mediated by adenosine A1 receptor activation, specifically citing bradycardia, atrial fibrillation, and angina pectoris [1]. A subsequent patent filing (DE-502005008416-D1) extends the use of these 4-phenyl-substituted compounds to the treatment of nausea and vomiting [2]. In contrast, BAY 60-6583 (4-(cyclopropylmethoxy)phenyl) is primarily described for cardioprotection via A2BAR-mediated preconditioning and reduction of ischemia-reperfusion injury, with no cited anti-emetic indication .

Cardiovascular pharmacology A1AR-mediated bradycardia reperfusion injury

Optimal Research and Procurement Application Scenarios for 2-[(6-Amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide


Adenosine A1 Receptor (A1AR) Pharmacological Studies Requiring a 4-Phenyl-Substituted Chemical Tool

Investigators studying A1AR-mediated signaling pathways—such as Gi-protein-coupled cAMP inhibition, bradycardia, or cardiac preconditioning—should select this compound as a structurally defined A1AR-preferring ligand within the dicyanopyridine class. The 4-unsubstituted phenyl ring is the key structural determinant of A1AR selectivity, as established in patent DE50210986D1 [1]. BAY 60-6583 is unsuitable for these experiments owing to its demonstrated A2BAR selectivity (EC50 ≈ 3 nM at A2BAR, inactive at A1AR) [2].

Structure-Activity Relationship (SAR) Studies Exploring 4-Position Substituent Effects on Adenosine Receptor Subtype Selectivity

The target compound serves as the minimal 4-aryl reference compound (4-phenyl, no additional substituent) for SAR campaigns aimed at mapping the relationship between 4-position substitution and adenosine receptor subtype selectivity within the 2-thio-3,5-dicyano-6-aminopyridine scaffold. This is supported by the MDPI (2019) review identifying the 4-aryl group as the critical pharmacophoric variable [1]. Systematic comparison with 4-(cyclopropylmethoxy)phenyl (BAY 60-6583), 4-chlorophenyl, 4-fluorophenyl, and 4-methylphenyl analogs is essential for constructing predictive selectivity models [2].

Anti-Emetic Drug Discovery Programs Leveraging A1AR Agonism

Patent DE-502005008416-D1 specifically claims the use of substituted 2-thio-3,5-dicyano-4-phenyl-6-aminopyridines for the prophylaxis and treatment of nausea and vomiting [1]. The target compound, bearing the unsubstituted 4-phenyl group, falls within the claimed structural scope and may serve as a starting point or reference compound for medicinal chemistry optimization of novel anti-emetic agents targeting A1AR. BAY 60-6583 lacks this patent-based anti-emetic indication, making the target compound the more relevant choice for this therapeutic area [2].

Cardiovascular Research Focused on A1AR-Mediated Bradycardia and Atrial Fibrillation

Adenosine A1 receptor activation produces frequency-dependent heart rate reduction without affecting blood pressure, a profile suited for treating atrial fibrillation and angina pectoris. Patent DE50210986D1 claims 4-phenyl-substituted 2-thio-3,5-dicyano-6-aminopyridines for these cardiovascular indications [1]. The target compound's structural alignment with this patent class positions it as a candidate for preclinical cardiovascular pharmacology studies where A1AR selectivity is required, in contrast to the A2BAR-mediated cardioprotective mechanism of BAY 60-6583 [2].

Quote Request

Request a Quote for 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.